molecular formula C25H34N4O3S B2772129 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide CAS No. 1189700-03-5

4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide

Cat. No. B2772129
CAS RN: 1189700-03-5
M. Wt: 470.63
InChI Key: NRWJYJVOPDDKCT-UHFFFAOYSA-N
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Description

4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide is a useful research compound. Its molecular formula is C25H34N4O3S and its molecular weight is 470.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research in this area often involves the synthesis of sulfonamide-based derivatives, including 1,3,4-oxadiazole compounds, and their subsequent evaluation for various biological activities. For instance, Kavitha et al. (2019) synthesized a novel series of 1,3,4-oxadiazole containing sulfonamide derivatives, evaluating them for antimicrobial, anti-inflammatory, and anti-diabetic activities. These compounds exhibited significant anti-inflammatory activity, with some showing excellent performance compared to standard treatments (Kavitha, Nasarullah, & Kannan, 2019).

Advances in Sulfonamide Hybrids

Sulfonamides have been a focus of pharmaceutical research due to their broad spectrum of biological activities. Ghomashi et al. (2022) discussed the hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties, leading to hybrids with a wide range of biological activities. This research highlights the significance of sulfonamide hybrids in developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antimicrobial Activities

The antimicrobial potential of sulfonamide derivatives and their hybrids is another area of interest. Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives, including those with sulfonamide linkages, and evaluated their antimicrobial activities. Some compounds showed good to moderate activities against various test microorganisms, demonstrating the potential of such compounds in antimicrobial therapy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Enzyme Inhibition Studies

Compounds with sulfonamide linkages have also been evaluated for their potential as enzyme inhibitors. Bilginer et al. (2020) designed and synthesized a series of sulfonamides to investigate their inhibitory activities against acetylcholinesterase and carbonic anhydrases. The study found several compounds with promising inhibitory activities, underscoring the therapeutic potential of sulfonamide derivatives in treating conditions associated with these enzymes (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).

Antioxidant Activity

The antioxidant properties of sulfonamide derivatives have also been explored. Padmaja et al. (2014) reported on the synthesis and evaluation of antioxidant activity of a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles). This research demonstrated that certain sulfonamide-linked compounds exhibited higher antioxidant activity compared to their sulfone-linked counterparts, suggesting potential applications in combating oxidative stress-related diseases (Padmaja, Pedamalakondaiah, Sravya, Reddy, & Jyothi Kumar, 2014).

properties

IUPAC Name

N-(3-phenylpropyl)-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3S/c30-25(27-16-7-11-21-9-3-1-4-10-21)22-13-19-28(20-14-22)24-23(12-8-15-26-24)33(31,32)29-17-5-2-6-18-29/h1,3-4,8-10,12,15,22H,2,5-7,11,13-14,16-20H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWJYJVOPDDKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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